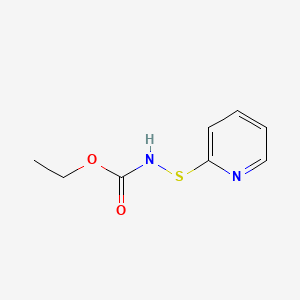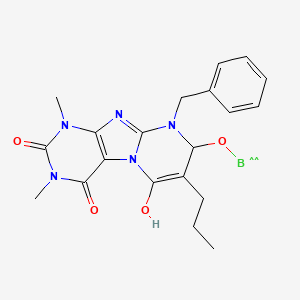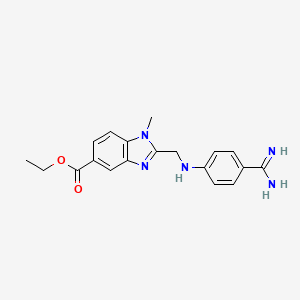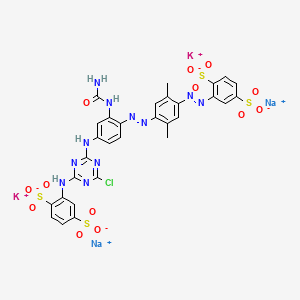
3-Hydrazinylnaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinylnaphthalen-2-ol, also known as 2-Hydroxy-3-naphthoic hydrazide, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a simple and efficient method, making it an ideal candidate for laboratory experiments.
Mechanism of Action
The mechanism of action of 3-Hydrazinylnaphthalen-2-ol is not fully understood. However, it has been suggested that the compound exerts its anti-tumor activity by inducing apoptosis in cancer cells. The anti-inflammatory and anti-oxidant properties of the compound are thought to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-Hydrazinylnaphthalen-2-ol exhibits significant biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Hydrazinylnaphthalen-2-ol is its simple and efficient synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been shown to exhibit significant anti-tumor activity, making it a potential candidate for cancer therapy. However, one of the limitations of the compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3-Hydrazinylnaphthalen-2-ol. One area of research could focus on the development of new synthesis methods that improve the solubility and stability of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and to identify potential targets for cancer therapy. Finally, the compound could be further studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
In conclusion, 3-Hydrazinylnaphthalen-2-ol is an organic compound that has significant potential for scientific research applications. The compound has been shown to exhibit significant anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for cancer therapy and the treatment of various diseases. Further research is needed to fully understand the mechanism of action of the compound and to identify potential targets for therapy.
Synthesis Methods
3-Hydrazinylnaphthalen-2-ol can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-hydroxy-3-naphthoic acid with hydrazine hydrate in the presence of a catalyst. The reaction takes place at a temperature of around 100°C, and the product is obtained after purification through recrystallization. This method has been widely used to synthesize 3-Hydrazinylnaphthalen-2-ol in large quantities for scientific research purposes.
Scientific Research Applications
3-Hydrazinylnaphthalen-2-ol has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit significant anti-tumor activity, making it a potential candidate for cancer therapy. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, which may have implications in the treatment of various diseases. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3-hydrazinylnaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-12-9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,12-13H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQDCNCKMVSMIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716940 |
Source


|
| Record name | 3-Hydrazinylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114484-08-1 |
Source


|
| Record name | 3-Hydrazinylnaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Azabicyclo[3.3.1]nonane-5-carbonyl chloride](/img/structure/B568155.png)


![2-Methoxy-6-[(2-methyl-2-propanyl)sulfanyl]pyridine](/img/structure/B568162.png)
![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)

